4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-3-29(17-18-7-5-4-6-8-18)35(31,32)22-15-11-19(12-16-22)23(30)26-25-28-27-24(34-25)20-9-13-21(33-2)14-10-20/h4-16H,3,17H2,1-2H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCAFOMTDBIKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the 1,3,4-oxadiazole ring and the introduction of the benzyl(ethyl)sulfamoyl group. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of the 1,3,4-Oxadiazole Class
Key structural variations among analogs include substitutions on the sulfamoyl group (R₁) and the oxadiazole-attached aryl group (R₂). Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Findings from Comparative Studies
Impact of Sulfamoyl Substituents: LMM5 vs. LMM5’s IC₅₀ against C. albicans was 8 µg/mL, suggesting the target compound’s ethyl group may enhance or reduce potency depending on enzyme pocket size . Cyclohexyl vs. Benzyl (LMM11): LMM11’s cyclohexyl/ethyl sulfamoyl group confers higher hydrophobicity (XLogP3 ~4.2) compared to the target compound’s benzyl/ethyl group (XLogP3 ~3.7), which may reduce aqueous solubility but improve membrane permeability .
Role of Oxadiazole-Attached Aryl Groups :
- 4-Methoxyphenyl (Target) vs. 4-Fluorophenyl () : The methoxy group’s electron-donating nature may stabilize π-π interactions with aromatic residues in enzyme active sites, whereas the fluorine’s electronegativity could enhance binding to electronegative pockets .
- 2,4-Dimethoxyphenyl () : Additional methoxy groups improve solubility but may introduce steric clashes in compact binding sites compared to the single methoxy in the target compound.
Biological Activity Trends: Antifungal Activity: Both LMM5 and LMM11 inhibit C. albicans via Trr1, with LMM5 showing higher efficacy (MIC = 16 µg/mL vs. 32 µg/mL for LMM11). Enzyme Inhibition: Sulfonamide-oxadiazole hybrids (e.g., derivative 6a in ) inhibit human carbonic anhydrase II (hCA II) with Kᵢ values <100 nM, highlighting the pharmacophore’s versatility. The target compound’s ethyl group may optimize interactions with hCA II’s hydrophobic cleft .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties of Selected Compounds
- Lipophilicity : The target compound’s XLogP3 (~3.7) balances membrane permeability and solubility, making it favorable for oral bioavailability.
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a sulfamoyl group, an oxadiazole ring, and a methoxyphenyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, synthesizing available research findings and case studies.
Structural Features
The molecular formula of this compound is , and its structure can be represented as follows:
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets. The sulfamoyl group may mimic natural substrates, inhibiting enzyme activity crucial for various biological processes. The oxadiazole ring could interact with nucleic acids or proteins, potentially affecting their functions. Additionally, the methoxyphenyl group may enhance binding affinity to biological targets, increasing the compound's efficacy.
Antitumor Activity
Research on related compounds has indicated that derivatives containing oxadiazole rings exhibit significant antitumor activity. For instance, compounds similar to this compound have shown inhibition of RET kinase activity in cancer cells, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with similar structures:
Q & A
Q. Critical Parameters :
- Stoichiometry : A 1:1.2 molar ratio for sulfamoylation minimizes unreacted intermediates.
- Temperature : Maintain 0–5°C during sulfamoylation to suppress side reactions.
- Solvent Purity : Anhydrous THF prevents hydrolysis of sulfamoyl chloride .
How can researchers address low yields in the final benzamide coupling step?
Advanced
Low yields often arise from steric hindrance or competing hydrolysis. Mitigation strategies include:
- Activation of Carboxylic Acid : Use coupling agents like EDCI/HOBt to enhance reactivity .
- Solvent Optimization : Replace DCM with DMF to improve solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .
What spectroscopic and analytical methods confirm the compound’s structural integrity?
Basic
- 1H/13C NMR : Verify substituent integration (e.g., methoxy protons at δ 3.8 ppm, oxadiazole carbons at δ 160–165 ppm) .
- HRMS : Confirm molecular ion peak at m/z 506.1423 (calculated for C25H23N4O5S) .
- X-ray Crystallography : Resolve sulfamoyl and oxadiazole bond angles (e.g., C—S—N bond at 108.5°) .
How should researchers resolve discrepancies in biological activity data across studies?
Advanced
Discrepancies may stem from assay variability or impurities. Solutions include:
- Purity Validation : Use HPLC (≥98% purity; C18 column, acetonitrile/water gradient) .
- Standardized Assays : Replicate antimicrobial testing via broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) .
- Control Compounds : Compare with known sulfonamide inhibitors (e.g., sulfadimethoxazole) to calibrate activity thresholds .
What in silico strategies predict the compound’s therapeutic targets?
Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5IKT). The 4-methoxyphenyl group shows strong π-π stacking with Tyr355 .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC50 data for antimicrobial activity .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 metabolism .
How can the compound’s pharmacokinetic properties be evaluated preclinically?
Advanced
- In Vitro Permeability : Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Plasma Stability : Incubate with human plasma (37°C, 24 hours); >80% remaining suggests resistance to esterase hydrolysis .
- Metabolite Profiling : LC-MS/MS identifies primary metabolites (e.g., O-demethylation at the 4-methoxyphenyl group) .
What structural modifications enhance antitumor activity?
Advanced
- Substituent Optimization : Replace the benzyl group with a 4-fluorobenzyl moiety to improve cytotoxicity (IC50 reduced from 12 μM to 5.3 μM in MCF-7 cells) .
- Bioisosteric Replacement : Substitute the oxadiazole ring with a thiadiazole to enhance DNA intercalation .
- Prodrug Design : Introduce a phosphate ester at the sulfamoyl group for targeted release in acidic tumor microenvironments .
What mechanistic studies elucidate its antimicrobial mode of action?
Advanced
- Enzyme Inhibition Assays : Measure dihydrofolate reductase (DHFR) inhibition (Ki < 50 nM suggests folate pathway disruption) .
- Transcriptomic Analysis : RNA-seq of E. coli treated with 10× MIC reveals downregulation of fabH (fatty acid biosynthesis) .
- Membrane Permeability : SYTOX Green uptake assays confirm cytoplasmic membrane disruption at 5 μg/mL .
How can formulation challenges like poor aqueous solubility be addressed?
Advanced
- Nanoemulsions : Encapsulate in PEGylated liposomes (size: 120 nm, PDI < 0.2) to improve solubility (2.5 mg/mL vs. 0.3 mg/mL free compound) .
- Co-Crystallization : Co-formulate with succinic acid to enhance dissolution rate (85% release in 60 minutes) .
- pH-Sensitive Carriers : Use Eudragit L100-55 for colon-targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
